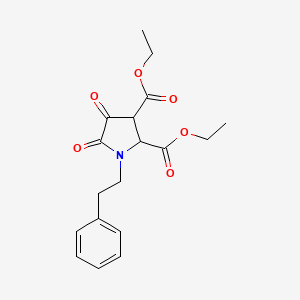

Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate

Description

Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate is a pyrrolidine derivative characterized by a five-membered nitrogen-containing ring with two ketone groups (4,5-dioxo) and two ethyl ester substituents at positions 2 and 2. The nitrogen atom at position 1 is further substituted with a 2-phenylethyl group.

Properties

CAS No. |

7399-21-5 |

|---|---|

Molecular Formula |

C18H21NO6 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate |

InChI |

InChI=1S/C18H21NO6/c1-3-24-17(22)13-14(18(23)25-4-2)19(16(21)15(13)20)11-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 |

InChI Key |

NHJVWZVFKVUHHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N(C(=O)C1=O)CCC2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diethyl oxalate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols replace the ethoxy groups, forming new derivatives.

Scientific Research Applications

Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Diethyl 4,5-dioxo-1-(2-phenylethyl)pyrrolidine-2,3-dicarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

The target compound’s pyrrolidine backbone distinguishes it from related dicarboxylate derivatives:

- Dihydropyridines (e.g., compounds in ): Feature a partially unsaturated six-membered ring with conjugated double bonds, enabling redox activity and medicinal applications (e.g., calcium channel modulation).

- Pyrimidines (e.g., ): Six-membered rings with two nitrogen atoms increase hydrogen-bonding capacity and rigidity, often exploited in nucleoside analogs. Pyrrolidines offer greater conformational flexibility .

- Fused Systems (e.g., pyrazolo-pyridines in ): Extended π-systems enhance planarity and electronic delocalization, affecting UV absorption and binding affinity .

Substituent Effects

- Electron-Withdrawing Groups : Compounds like 5c () with nitro substituents exhibit reduced electron density, altering reactivity in nucleophilic additions. The target compound’s dioxo groups may similarly activate the ring for electrophilic substitutions .

Physical and Spectral Properties

Key Research Findings and Gaps

- Structural Advantages: The phenylethyl group enhances lipophilicity, while the dioxo groups may stabilize enolate intermediates in synthesis .

- Unanswered Questions : Melting points, solubility, and explicit biological data for the target compound are absent in the evidence, warranting further study.

- Contradictions : ’s dihydropyridines prioritize electron-deficient aryl groups, whereas the target compound’s phenylethyl substituent emphasizes steric bulk over electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.